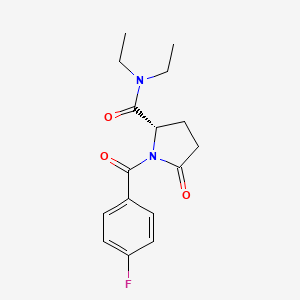

(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide

Description

(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide is a chiral synthetic compound characterized by a 5-oxopyrrolidine core substituted with a 4-fluorobenzoyl group at position 1 and a diethylcarboxamide moiety at position 2. Its molecular formula is C₁₆H₁₉FN₂O₃, and its racemic form (±) is registered under CAS number 85248-82-4 . The 4-fluorobenzoyl group enhances lipophilicity and may influence binding affinity to therapeutic targets, while the diethyl substituents likely impact metabolic stability and solubility.

Properties

CAS No. |

85187-26-4 |

|---|---|

Molecular Formula |

C16H19FN2O3 |

Molecular Weight |

306.33 g/mol |

IUPAC Name |

(2S)-N,N-diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H19FN2O3/c1-3-18(4-2)16(22)13-9-10-14(20)19(13)15(21)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3/t13-/m0/s1 |

InChI Key |

UWCLQNOADLPZHJ-ZDUSSCGKSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps. One common approach is the acylation of a pyrrolidine derivative with 4-fluorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques to ensure high yield and purity. For example, the preparation of 4-fluorobenzoyl chloride, a key intermediate, can be achieved through the reaction of fluobenzene with aluminum trichloride in an organic solvent . This intermediate is then used in subsequent steps to synthesize the target compound.

Chemical Reactions Analysis

Synthetic Pathways for 5-Oxopyrrolidine Derivatives

The core 5-oxopyrrolidine structure is typically synthesized via cyclization reactions involving itaconic acid and amines (e.g., 2-aminophenol or 4-fluorobenzylamine) under reflux conditions . For the target compound, the (S)-configuration suggests asymmetric synthesis or resolution during the formation of the pyrrolidinone ring. Key steps may include:

-

Amide bond formation : Coupling 4-fluorobenzoic acid derivatives with a pyrrolidinone intermediate.

-

Carboxamide functionalization : Introducing the N,N-diethyl group via nucleophilic substitution or alkylation of a precursor carboxamide .

Pyrrolidinone Ring

-

Ring-opening reactions : Under alkaline conditions, the lactam ring may hydrolyze to form γ-amino acids .

Example: -

Condensation with diketones : Reaction with hexane-2,5-dione or pentane-2,4-dione in acidic conditions yields pyrrole or pyrazole derivatives .

4-Fluorobenzoyl Group

-

Electrophilic aromatic substitution : The fluorine atom directs substituents to the meta position, though reactivity may be limited due to the electron-withdrawing effect.

-

Nucleophilic acyl substitution : Potential transamidation or hydrolysis under acidic/basic conditions .

N,N-Diethylcarboxamide

-

Hydrolysis : Acidic or basic hydrolysis could yield the corresponding carboxylic acid .

-

Alkylation/Dealkylation : Modification of the diethylamine group under strong alkylating agents .

Comparative Reaction Data

Reactivity trends from analogous compounds are summarized below:

Stereochemical Considerations

The (S)-configuration at the C2 position (carboxamide group) introduces chirality-dependent reactivity:

-

Enantioselective catalysis : Chiral catalysts may enhance selectivity in downstream reactions.

-

Diastereomer formation : Reactions at the pyrrolidinone ring could generate diastereomers requiring chromatographic separation .

Stability and Degradation

-

Thermal stability : The 5-oxopyrrolidine ring is prone to decomposition above 200°C .

-

Hydrolytic sensitivity : Acidic conditions may cleave the lactam ring, while basic conditions risk carboxamide hydrolysis .

Research Gaps and Recommendations

-

Direct experimental data on "(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide" remains absent in public databases.

-

Priority areas for investigation:

-

Catalytic asymmetric synthesis to optimize enantiomeric excess.

-

Structure-activity relationship (SAR) studies to evaluate pharmacological potential.

-

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. It has shown effectiveness against various cancer cell lines, including A431 vulvar epidermal carcinoma cells.

- Case Study : A study reported that the compound demonstrated an IC50 value of approximately 1.30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties:

- Effectiveness Against Bacteria : Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the safety and efficacy of any therapeutic agent:

- Absorption Characteristics : The compound has favorable absorption characteristics, although detailed toxicological studies are necessary to fully understand its safety profile. Initial findings suggest minimal toxicity at therapeutic doses .

Data Tables

The following tables summarize key findings from various studies on the biological activity of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide.

Table 1: Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.30 | Induces apoptosis and inhibits CDK activity |

| A431 (Vulvar) | Not specified | Activates caspase pathways |

Table 2: Antimicrobial Activity

| Bacterial Strain | Activity | Type |

|---|---|---|

| Staphylococcus aureus | Significant | Gram-positive |

| Escherichia coli | Notable | Gram-negative |

Mechanism of Action

The mechanism of action of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively . These reactions allow the compound to modify the chemical and physical properties of various organic molecules, making it useful in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Findings from Comparative Analysis

Bioactivity and Substituent Effects

- 4-Fluorobenzoyl Group : The presence of this group in compound 8b () correlates with anti-HIV activity, likely due to interactions with viral integrase . While the target compound shares this substituent, its activity remains unconfirmed.

- Chlorobenzyl vs. Diethyl Groups : Compounds 30a and 31a () feature chlorobenzyl groups, which confer P2X7 receptor antagonism for inflammatory bowel disease. The diethyl groups in the target compound may enhance metabolic stability compared to chlorinated benzyl groups, which are prone to oxidative degradation .

- Thiadiazole vs. Carboxamide : The thiadiazole-containing analogue () lacks reported bioactivity, suggesting that the carboxamide moiety in the target compound is critical for target engagement .

Stereochemical Considerations

- The S-configuration in the target compound may enhance enantioselective binding compared to racemic mixtures (e.g., CAS 85248-82-4), though specific data is absent .

Biological Activity

(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide, with CAS number 85187-26-4, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activity, and research findings related to this compound.

The molecular formula of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide is with a molecular weight of approximately 306.33 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 489.3 ± 45.0 °C |

| Flash Point | 249.7 ± 28.7 °C |

| LogP | -0.01 |

| EINECS | 286-114-3 |

Anticancer Activity

Recent studies have demonstrated that derivatives of the oxopyrrolidine scaffold exhibit significant anticancer properties. In particular, (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide was tested against A549 human lung adenocarcinoma cells.

- Mechanism of Action : The compound's structure allows it to interact with cellular pathways involved in cancer cell proliferation and survival. The cytotoxicity was assessed using MTT assays, comparing its efficacy to standard chemotherapeutic agents such as cisplatin.

- Results : The compound exhibited a dose-dependent reduction in cell viability, with notable activity at concentrations around 100 µM. The incorporation of various substituents influenced its potency, indicating a structure-activity relationship (SAR) that can be exploited for further drug development .

Antimicrobial Activity

The antimicrobial potential of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide was also evaluated against multidrug-resistant pathogens:

- Target Pathogens : The compound was tested against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains.

- Findings : Preliminary results indicated that the compound possesses significant antimicrobial activity, suggesting its potential as a lead compound in developing new antibiotics to combat resistant strains .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Anticancer Properties : A study found that derivatives similar to (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide showed promising anticancer activity against A549 cells, with some derivatives achieving up to 66% reduction in viability compared to untreated controls .

- Antimicrobial Screening : Another investigation highlighted the effectiveness of this compound against various resistant strains, emphasizing the need for further exploration into its mechanism and potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : For example, the 4-fluorobenzoyl group can be introduced via amide bond formation under coupling agents like EDCI or DCC.

- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization under acidic or basic conditions.

- Purification : Preparative column chromatography (silica gel, hexanes/EtOAc gradient) is commonly used to isolate the target compound, achieving yields of ~45–52% .

- Characterization : Confirmed via H NMR (600 MHz, chloroform-) and HPLC-MS to verify molecular weight and purity .

Q. How is the stereochemical configuration of the (S)-enantiomer validated?

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and determine enantiomeric excess (ee).

- Optical rotation : Compare measured specific rotation with literature values for the (S)-enantiomer.

- X-ray crystallography : Resolve absolute configuration via single-crystal X-ray diffraction, as demonstrated in related fluorophenyl-pyrrolidine carboxamides .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR (e.g., δ 7.35–7.20 ppm for aromatic protons) to confirm substituent positions and stereochemistry .

- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H] = calculated 349.18) .

- IR spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1650 cm (amide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Orthogonal validation : Combine NMR, X-ray crystallography, and computational methods (e.g., DFT calculations) to cross-validate structural assignments. For example, X-ray data can clarify ambiguous NOE correlations in NMR .

- Isotopic labeling : Use N or C labeling to trace specific atoms in complex spectra.

Q. What strategies ensure enantiomeric purity in large-scale synthesis?

- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during key bond-forming steps to minimize racemization.

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor the (S)-enantiomer during cyclization .

- Chiral HPLC monitoring : Regularly test intermediate stages to detect and correct enantiomeric drift.

Q. How can the compound’s pharmacological activity be systematically evaluated?

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays. For example, the Bradford assay ( ) quantifies protein interactions via dye-binding principles .

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity ().

- Cell-based assays : Evaluate cytotoxicity and target engagement in relevant cell lines (e.g., cancer models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.